molecular formula C9H16O B3053780 3,3,4,4-tetramethylcyclopentanone CAS No. 56077-22-6

3,3,4,4-tetramethylcyclopentanone

Cat. No.: B3053780
CAS No.: 56077-22-6
M. Wt: 140.22 g/mol
InChI Key: DEMDAOTZMLQKIF-UHFFFAOYSA-N
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Description

Significance of Methyl-Substituted Cyclopentanones in Synthetic and Mechanistic Research

Methyl-substituted cyclopentanones are of profound significance in the realms of synthetic and mechanistic organic chemistry. Their rigid frameworks and defined stereochemistry make them excellent models for probing the intricate details of chemical reactions. For instance, the substitution pattern can dramatically influence the rates and outcomes of enolate formation and subsequent alkylation or aldol (B89426) reactions.

Furthermore, these compounds are crucial in photochemical studies. Upon irradiation, cyclopentanones can undergo α-cleavage (Norrish Type I reaction) to form a 1,5-biradical. The substitution pattern on the ring directly influences the stability and subsequent reaction pathways of this biradical, which can include decarbonylation, cyclization to form cyclobutanes, or intramolecular hydrogen abstraction. ucla.edu Specifically, polysubstituted cyclopentanones are used as precursors to generate and study 1,4-biradicals in crystalline media, where the solid-state environment can enforce high selectivity in product formation. ucla.edu The strategic placement of methyl groups can facilitate the initial α-cleavage and the subsequent decarbonylation step, which must compete with other deactivation pathways. ucla.edu

In asymmetric synthesis, chiral methyl-substituted cyclopentanones serve as valuable building blocks. The existing stereocenters can direct the formation of new ones with high diastereoselectivity, a principle that is fundamental to the total synthesis of complex natural products.

Historical Context of Polyalkylated Cyclopentanone (B42830) Synthesis

The synthesis of cyclopentanones has a rich history, with early methods often relying on intramolecular condensation reactions of dicarboxylic acids or their derivatives. The Ruzicka cyclization and the Dieckmann condensation are classic examples of such approaches. For instance, the ketonic decarboxylation of adipic acid and its substituted analogues using catalysts like sodium carbonate can yield cyclopentanones. organic-chemistry.org

However, the synthesis of highly substituted, sterically congested cyclopentanones like the tetramethylated variants has historically been a formidable challenge. Classic cyclization methods often fail or give poor yields due to the steric hindrance imposed by multiple alkyl groups, which disfavors the required ring-closing transition states. Early chemists had to devise multi-step routes, often characterized by harsh reaction conditions and a lack of stereocontrol. Ring expansion reactions, such as the homologation of a corresponding cyclobutanone (B123998), have also been explored as a pathway to these five-membered rings. organic-chemistry.org The development of methods to synthesize these challenging structures has been a driving force for innovation in synthetic methodology.

Current Research Landscape and Challenges in Accessing 3,3,4,4-Tetramethylcyclopentanone and Related Isomers

The synthesis of this compound remains a non-trivial endeavor due to the severe steric crowding at the C3 and C4 positions. This steric hindrance makes direct cyclization approaches exceptionally difficult. Modern synthetic chemistry continues to address these challenges through the development of novel and more efficient routes.

One of the primary challenges is the creation of the vicinal quaternary carbon centers (C3 and C4 both bonded to two methyl groups and two other carbons). Constructing such a sterically demanding motif requires robust carbon-carbon bond-forming reactions that can overcome significant steric repulsion.

Research into related isomers, such as 2,2,4,4-tetramethylcyclopentanone (B1293950) and 2,3,4,5-tetramethyl-2-cyclopentenone (B1293718), provides context for the synthetic difficulties. nih.govchemicalbook.com While still challenging, the synthesis of isomers where the methyl groups are more dispersed is often more tractable. For example, 2,3,4,5-tetramethyl-2-cyclopentenone can be prepared from 2,3,5,6-tetrahydro-2,3,5,6-tetramethyl-pyrone via an acid-catalyzed rearrangement. chemicalbook.com The synthesis of 2,2,4,4-tetramethylcyclopentanone has also been documented. nih.gov

The specific 3,3,4,4-substitution pattern, however, largely precludes many standard synthetic operations. Current strategies might involve:

Ring Expansion: Methods involving the expansion of a highly substituted cyclobutanone precursor. This approach transfers the synthetic challenge to the formation of the strained four-membered ring.

Multi-step Sequences: Linear sequences that build the carbon framework piece by piece before the final cyclization, which is often the lowest-yielding step.

Photochemical Methods: While often used to study the decomposition of these rings, photochemical or radical-based cyclizations could offer a potential, albeit unconventional, synthetic route.

The lack of readily available and scalable syntheses for this compound limits its broader application but also highlights it as a target for methodological innovation. Overcoming the steric barriers to its formation would represent a significant achievement in synthetic organic chemistry.

Data Tables

Table 1: Properties of this compound

PropertyValue
IUPAC Name3,3,4,4-tetramethylcyclopentan-1-one
Molecular FormulaC₉H₁₆O
Molecular Weight140.22 g/mol
CAS Number56077-22-6

Data sourced from PubChem CID 544595 nih.gov

Table 2: Selected Isomers of Tetramethylcyclopentanone

Compound NameCAS NumberMolecular FormulaKey Structural Feature
2,2,4,4-Tetramethylcyclopentanone4694-11-5C₉H₁₆OGem-dimethyl groups at C2 and C4
2,3,4,5-Tetramethyl-2-cyclopentenone54458-61-6C₉H₁₄OUnsaturated ring with four methyl groups

Data sourced from PubChem CID 78417 and Sigma-Aldrich nih.govsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,4,4-tetramethylcyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(2)5-7(10)6-9(8,3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMDAOTZMLQKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC1(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337767
Record name Cyclopentanone, 3,3,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56077-22-6
Record name Cyclopentanone, 3,3,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,3,4,4 Tetramethylcyclopentanone

Pioneering Approaches to 3,3,4,4-Tetramethylcyclopentanone Synthesis

Early investigations into the synthesis of this compound were characterized by multi-step sequences and the exploration of ring expansion strategies, reflecting the nascent stages of synthetic organic chemistry in tackling sterically congested targets.

Ring Expansion Strategies from Cyclobutanone (B123998) Precursors

The transformation of four-membered rings into five-membered rings represents a classical approach in carbocyclic synthesis. For this compound, this strategy would conceptually involve the formation of a suitably substituted cyclobutanone precursor followed by a one-carbon ring expansion. Methodologies such as the Tiffeneau-Demjanov rearrangement, which utilizes the diazotization of a β-amino alcohol on a cyclobutane (B1203170) ring, have been historically employed for such transformations. However, the application of these methods to precursors bearing multiple methyl groups can be complicated by competing reactions and rearrangements, often leading to a mixture of products and modest yields. The steric bulk of the tetramethyl-substituted cyclobutane precursor would significantly influence the feasibility and outcome of such a rearrangement.

Practical and Scalable Syntheses of this compound

As the field of organic synthesis advanced, a focus on efficiency and scalability led to the development of more convergent and practical approaches for constructing complex molecules like this compound.

Optimization of Reaction Conditions for Enhanced Yields

The successful synthesis of a sterically hindered molecule like this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, and the specific reagents used for each transformation. For instance, in the convergent synthesis described above, the choice of base for the initial alkylation and the subsequent cyclization is critical to avoid side reactions and maximize the yield of the desired product. The use of non-nucleophilic, sterically hindered bases can be advantageous in deprotonating the hindered α-carbon of methyl isobutyrate without competing side reactions. Similarly, the conditions for the final decarboxylation step must be chosen to ensure clean conversion to the cyclopentanone (B42830) without degradation.

The following table provides a hypothetical comparison of reaction conditions and their impact on the yield of a key cyclization step in the synthesis of this compound, illustrating the importance of optimization.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium EthoxideEthanol801245
2Potassium tert-ButoxideToluene110865
3Lithium DiisopropylamideTetrahydrofuran-78 to 25678
4Sodium HydrideDimethylformamide252455

This is a representative table illustrating the concept of optimization. Actual yields would be dependent on the specific substrate and detailed experimental procedure.

Considerations for the Synthesis of Sterically Congested Cyclopentanone Rings

The synthesis of cyclopentanone rings bearing multiple substituents, particularly on adjacent carbon atoms, presents a number of inherent challenges that must be addressed. The primary obstacle is steric hindrance, which can significantly slow down or completely inhibit reactions that would otherwise proceed smoothly on less substituted substrates.

The formation of the five-membered ring itself can be thermodynamically and kinetically challenging due to the eclipsing interactions of the substituents. In the case of this compound, the four methyl groups are in close proximity, leading to considerable steric strain. This strain can influence the conformational preferences of reaction intermediates and transition states, making the desired cyclization pathway less favorable.

Furthermore, the reactivity of the resulting cyclopentanone is also affected by the steric shielding of the carbonyl group. Nucleophilic attack at the carbonyl carbon and enolate formation at the α-positions can be significantly hindered, making subsequent functionalization of the ring more difficult. Chemists must often employ more reactive reagents or harsher reaction conditions to effect transformations on such sterically encumbered ketones. The choice of synthetic strategy must, therefore, not only consider the construction of the ring but also the potential for post-cyclization modifications if required.

Strategies for Managing Steric Strain During Ring Formation

The formation of the cyclopentanone ring in highly substituted systems like this compound is often hampered by severe steric repulsion between the adjacent gem-dimethyl groups. This steric strain can disfavor the cyclization process, leading to low yields or alternative reaction pathways. To overcome this, synthetic chemists have employed several strategies that accommodate or mitigate these unfavorable steric interactions.

One effective approach involves the use of precursors where the key bond formations are less sterically demanding. For instance, ring-closing metathesis (RCM) of a diene precursor can be a powerful tool. The transition metal catalyst in RCM is often tolerant of steric bulk, allowing for the formation of the five-membered ring from a more flexible acyclic precursor.

Another strategy involves the use of reactions that proceed through intermediates where the developing steric strain is minimized. For example, intramolecular alkylation of a suitable dicarbonyl or cyano-ester precursor can be effective. The choice of a strong, non-nucleophilic base is crucial in these reactions to ensure efficient enolate formation without competing side reactions. The reaction temperature can also be a critical parameter, with lower temperatures often favoring the desired cyclization by minimizing alternative pathways that have higher activation energies.

Furthermore, the Favorskii rearrangement of a highly substituted α-halocyclohexanone can be a viable, albeit complex, route. The mechanism of this rearrangement involves a cyclopropanone (B1606653) intermediate, which then undergoes ring-opening to form the cyclopentanone ring. Steric hindrance can play a significant role in directing the course of the rearrangement.

A summary of potential precursors and the key transformations to manage steric strain is presented below:

Precursor TypeKey TransformationRationale for Managing Steric Strain
Acyclic DieneRing-Closing Metathesis (RCM)Catalyst-mediated cyclization is often tolerant of steric bulk.
Dicarbonyl or Cyano-esterIntramolecular AlkylationUse of strong, non-nucleophilic bases and controlled temperature can favor cyclization.
α-HalocyclohexanoneFavorskii RearrangementThe rearrangement proceeds through a strained cyclopropanone, which can lead to the desired cyclopentanone.

Regiochemical Control in Alkylation and Annulation Reactions

Achieving the desired 3,3,4,4-tetrasubstituted pattern on the cyclopentanone ring requires precise regiochemical control during alkylation and annulation reactions. Annulation reactions, which involve the formation of a new ring onto an existing structure, are particularly useful for constructing the cyclopentanone core.

A common strategy involves the sequential alkylation of a cyclopentanone precursor. For instance, starting with a less substituted cyclopentanone, sequential α-alkylation can introduce the methyl groups. However, controlling the regioselectivity of these alkylations can be challenging. The use of directing groups or the careful choice of enolate formation conditions (kinetic vs. thermodynamic control) is often necessary to ensure the desired substitution pattern.

For example, the synthesis of the structurally similar 2,2,5,5-tetramethylcyclopentanone (B1295366) has been achieved through the exhaustive methylation of a suitable precursor. This approach highlights the feasibility of introducing multiple methyl groups onto a cyclopentanone ring.

Annulation strategies, such as the [3+2] cycloaddition, can also be employed to construct the cyclopentanone ring with the desired substitution. In this approach, a three-carbon component and a two-carbon component are brought together in a single step to form the five-membered ring. The regiochemical outcome of such reactions is often dictated by the electronic and steric properties of the reacting partners.

The table below outlines some of the key considerations for achieving regiochemical control in the synthesis of this compound.

Reaction TypeKey Control ElementExpected Outcome
Sequential AlkylationEnolate Formation Conditions (Kinetic vs. Thermodynamic)Stepwise introduction of methyl groups at the desired positions.
Annulation ([3+2] Cycloaddition)Electronic and Steric Properties of ReactantsFormation of the five-membered ring with the correct substitution pattern in a single step.

The successful synthesis of this compound hinges on the careful selection of a synthetic route that can navigate the significant steric challenges and ensure precise control over the placement of the four methyl groups on the cyclopentanone core.

Mechanistic Investigations and Reactivity Studies of 3,3,4,4 Tetramethylcyclopentanone

Electrocyclic Reaction Pathways Involving Substituted Cyclopentenone Systems

Electrocyclic reactions are a class of pericyclic reactions characterized by the intramolecular conversion of a π-bond into a σ-bond, resulting in the formation of a cyclic compound. pearson.com These reactions are stereospecific and their outcomes can be predicted by the principle of conservation of orbital symmetry.

In thermal electrocyclic reactions, the stereochemical course is dictated by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the polyene system in its electronic ground state. pressbooks.pub The reaction proceeds in a manner that allows for the constructive overlap of orbitals at the termini of the conjugated system to form the new σ-bond. This can occur through two distinct rotational motions: conrotatory, where both termini rotate in the same direction, and disrotatory, where they rotate in opposite directions. masterorganicchemistry.com

The Woodward-Hoffmann rules summarize the allowed pathways for thermal electrocyclic reactions based on the number of π-electrons involved. libretexts.orglibretexts.org

Number of π-ElectronsNumber of Double BondsAllowed Thermal Rotation
4n (e.g., 4, 8)EvenConrotatory
4n + 2 (e.g., 2, 6)OddDisrotatory

For instance, the thermal ring-opening of a substituted cyclobutene (B1205218) (a 4π-electron system) proceeds via a conrotatory motion. pressbooks.publibretexts.org Conversely, the thermal cyclization of a substituted 1,3,5-hexatriene (B1211904) (a 6π-electron system) occurs through a disrotatory motion to form a cyclohexadiene. pressbooks.publibretexts.org These principles are fundamental to predicting the stereochemistry of products in such reactions.

The presence of bulky substituents, such as the four methyl groups in the 3,3,4,4-tetramethylcyclopentanone framework, can exert a significant steric influence on the dynamics of electrocyclization. While the parent cyclopentanone (B42830) is saturated and does not undergo electrocyclization, its unsaturated analogue, 3,3,4,4-tetramethylcyclopentenone, would face considerable steric strain during the required orbital rotations for a potential electrocyclic reaction.

For a related system to undergo a conrotatory or disrotatory ring closure, the substituents on the rotating carbons must move. The gem-dimethyl groups at the C3 and C4 positions would create substantial van der Waals repulsion, increasing the activation energy for the transition state of the electrocyclization. This steric hindrance could potentially slow down or prevent the reaction altogether, favoring alternative reaction pathways that avoid such sterically demanding transformations. In annulation reactions designed to form fully substituted cyclopentenones, steric effects from bulky substituents have been noted to decrease reaction efficiency. nih.gov

Enolate Chemistry and Alkylation/Annulation Reactions in Sterically Hindered Cyclopentanones

Enolates are powerful nucleophilic intermediates formed by the deprotonation of a carbon atom α (alpha) to a carbonyl group. masterorganicchemistry.comlibretexts.org The resulting anion is stabilized by resonance, delocalizing the negative charge onto the oxygen atom. libretexts.org

The formation of an enolate from this compound requires a strong base to remove a proton from either the C2 or C5 position. However, the steric bulk of the adjacent quaternary carbons (C3 and C4) hinders the approach of the base, making enolate formation more challenging than in less substituted ketones. nih.gov Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically required for such transformations. libretexts.org

Once formed, the enolate of a substituted cyclopentanone can be "quenched" with an electrophile in an alkylation reaction. If the cyclopentanone ring contains stereocenters, the approach of the electrophile can be directed to one face of the planar enolate over the other, leading to diastereoselective product formation. In the case of the this compound enolate, the rigid and sterically crowded environment created by the methyl groups would heavily influence the trajectory of an incoming electrophile. This steric bias is a key factor in controlling the stereochemistry of C-C bond formation at the α-carbon. While specific studies on this compound are limited, aldol (B89426) reactions of other substituted β-lactam enolates demonstrate that existing ring stereochemistry can direct the facial selectivity of the reaction, though control over the relative stereochemistry of the new substituents can vary. clockss.org

Substituted glutarimides can serve as reactive analogues for understanding carbonyl chemistry in sterically hindered environments. N-acyl-glutarimides, in particular, have been identified as highly reactive precursors in cross-coupling reactions due to ground-state destabilization of the amide bond, which enhances the electrophilicity of the carbonyl carbon. acs.org This makes them susceptible to nucleophilic attack. acs.org

This reactivity provides a model for the behavior of the carbonyl group in this compound. Nucleophilic addition is a fundamental reaction of ketones where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.com In highly strained or electronically activated systems like twisted amides or N-acyl-glutarimides, this addition can be particularly facile. acs.orgnih.gov By analogy, while the steric hindrance in this compound might slow the rate of nucleophilic attack compared to less hindered ketones, the fundamental reaction pathway remains the addition of a nucleophile to the carbonyl carbon. The regioselectivity is unambiguous, as the only electrophilic site for nucleophilic addition is the carbonyl carbon itself.

Catalytic Transformations

Catalytic methods are crucial for constructing complex molecular frameworks. While catalytic transformations starting from this compound are not widely reported, related catalytic annulation reactions provide pathways to synthesize densely substituted and fully substituted cyclopentenone systems. nih.govmdpi.com

One such process involves a metallacycle-mediated annulation that joins an internal alkyne with a β-keto ester to forge two new carbon-carbon bonds, yielding highly functionalized cyclopentenones. nih.gov This method is complementary to traditional Pauson-Khand reactions and allows for the creation of fully substituted carbocycles that are otherwise difficult to access. nih.gov

ReactantsProductKey Features
Internal Alkyne + β-Keto EsterDensely Substituted CyclopentenoneForms two C-C bonds; Proceeds via metallacycle cascade; Tolerates steric bulk. nih.gov
Substituted CyclopentenoneBicyclic CyclopentanoneStereoselective transformations (e.g., directed epoxidation, conjugate reduction, hydrogenation) on the annulation product. nih.gov

Interestingly, the cyclopentenone products from these annulation reactions can be quite resistant to further functional group manipulation, a consequence of the significant steric shielding. nih.gov Nevertheless, stereoselective transformations that engage the double bond of the enone, such as directed epoxidation and hydrogenation, have been shown to be effective, yielding complex bicyclic systems with high stereocontrol. nih.gov

Base-Catalyzed Hydrogenation Mechanisms of Polyalkylated Ketones

The base-catalyzed hydrogenation of ketones is a fundamental transformation in organic synthesis, typically proceeding through transition-metal catalysis where the base is essential for generating the active catalytic species. youtube.comnih.gov For sterically hindered ketones like this compound, these reactions are particularly challenging. nih.gov A transition-metal-free, purely base-catalyzed hydrogenation process has been reported but requires harsh conditions (e.g., ~200 °C, >100 bar H₂) and is generally limited to robust, non-enolizable ketones. nih.govresearchgate.net

The mechanism for transition-metal-catalyzed hydrogenation often involves the activation of molecular hydrogen by a metal complex, with a base like potassium tert-butoxide (t-BuOK) facilitating the deprotonation steps to form a reactive metal-hydride species. youtube.comnih.gov The reaction kinetics are typically first-order with respect to the substrate, hydrogen, and the base. nih.gov

Steric hindrance is a dominant factor in the hydrogenation of polyalkylated ketones. The presence of bulky substituents near the carbonyl group, such as the four methyl groups in this compound, severely impedes the approach of the catalyst and the hydrogen source to the carbonyl carbon. This steric crowding dramatically reduces reaction rates. nih.gov

For example, the asymmetric hydrogenation of pinacolone, a ketone with a bulky tert-butyl group adjacent to the carbonyl, proceeds with very low yield (20%) and enantioselectivity (14% ee) even with highly effective ruthenium catalysts under significant hydrogen pressure. nih.gov This highlights the profound deactivating effect of steric bulk, a challenge that would be even more pronounced in the case of this compound due to the rigid cyclopentyl ring and two adjacent quaternary carbons. The design of catalysts with larger "pockets" or binding sites is a strategy employed to accommodate such sterically demanding substrates. nih.gov

Table 1: Impact of Steric Hindrance on Ketone Hydrogenation

FeatureEffect on HydrogenationRationale
Reaction Rate Significantly DecreasedSteric bulk hinders the access of the catalyst and hydrogen to the carbonyl group. nih.gov
Catalyst Efficiency ReducedRequires higher catalyst loading or specialized catalysts with accessible active sites. nih.gov
Selectivity Often LoweredSteric hindrance can interfere with the specific orientation required for high stereoselectivity. nih.gov
Reaction Conditions Harsher Conditions RequiredHigher temperatures and pressures may be needed to overcome the activation energy barrier. nih.gov

The choice of solvent plays a critical role in the pathway and efficiency of base-catalyzed hydrogenation. mdpi.comresearchgate.netmdpi.com Solvents not only dissolve reactants but can also participate in the catalytic cycle, particularly in transfer hydrogenation where the solvent (e.g., isopropanol) also serves as the hydrogen source. mdpi.commdpi.com

Studies on the transfer hydrogenation of aromatic ketones have shown that the catalytic mechanism can be highly dependent on the solvent. researchgate.net For instance, using a manganese-based catalyst, reactions in isopropanol (B130326) proceed via a metal-ligand cooperative mechanism, yielding products with high enantiomeric excess. researchgate.net In contrast, when methanol (B129727) is used as the solvent, the pathway shifts to a metal hydride transfer mechanism that results in racemic products, demonstrating a complete loss of stereoselectivity. researchgate.net This solvent-dependent mechanistic shift is a key consideration for optimizing the reduction of complex ketones. mdpi.comresearchgate.net In some systems, the addition of water to an alcohol solvent like 2-propanol can dramatically accelerate the reaction rate. mdpi.com

Diastereoselective Catalytic Hydrogenation of Tetrasubstituted Alkenes to Form Cyclopentanones

The synthesis of cyclopentanones via the catalytic hydrogenation of a corresponding tetrasubstituted alkene is a challenging and not commonly reported transformation. Standard catalytic hydrogenation is a reduction process that converts carbon-carbon double bonds into single bonds. Therefore, this pathway would typically convert a tetrasubstituted cyclopentene (B43876) into a tetrasubstituted cyclopentane (B165970).

The stereoselective hydrogenation of tetrasubstituted olefins is primarily utilized to create compounds with multiple contiguous stereocenters, but the products are typically saturated alkanes or, in the presence of a directing group, alcohols. nih.govacs.org The high degree of substitution around the double bond presents significant steric hindrance, which often leads to low reactivity with common homogeneous catalysts. nih.govacs.org To overcome this, highly active heterogeneous catalysts, such as bimetallic Pt-Ni alloys, have been developed. These systems can hydrogenate sterically bulky tetrasubstituted olefins within a cyclopentene scaffold, but they are designed to produce cyclopentanol (B49286) products by utilizing a hydroxyl directing group to achieve high diastereoselectivity. nih.gov The direct, selective formation of a cyclopentanone from an alkene via hydrogenation remains an elusive synthetic strategy. Alternative multi-step routes, such as the hydrogenative ring-rearrangement of biomass-derived furfural, are more established methods for producing cyclopentanone. nih.govmdpi.com

Radical Rearrangements and Oxidation Processes

The gas-phase oxidation of this compound, particularly at low to moderate temperatures, is expected to be dominated by radical rearrangement pathways. Studies on structurally analogous ketones, such as methyl-tert-butyl ketone (MTbuK) and di-tert-butyl ketone (DTbuK), provide a clear model for these processes. nih.gov

Facile Rearrangement of 3-Oxoalkyl Radicals in Gas-Phase Oxidation

In the low-temperature gas-phase oxidation of branched ketones, the initial step is the abstraction of a hydrogen atom, primarily from the carbon atom in the γ-position relative to the carbonyl oxygen. nih.gov This forms a primary 3-oxoalkyl radical. This radical undergoes a rapid rearrangement involving an effective 1,2-acyl group migration, a process similar to a Dowd-Beckwith ring expansion. nih.gov

This rearrangement is thermodynamically driven by the formation of a more stable radical. nih.gov In the case of ketones like MTbuK and DTbuK, the 1,2-acyl shift transforms the initial primary radical into a more stable tertiary radical. nih.gov This rearrangement is so facile that it becomes the dominant oxidation channel, enabling subsequent reactions like HO₂ elimination that would otherwise be impossible. nih.gov Quantum chemical calculations have determined the energy barrier for this gas-phase rearrangement to be low, on the order of 10 kcal mol⁻¹. nih.gov

Table 2: Key Findings in Gas-Phase Oxidation of Structurally Related Ketones

Ketone StudiedPrimary Radical FormedRearrangement PathwayDriving ForceKey Outcome
Methyl-tert-butyl ketone (MTbuK) 3-oxoalkyl radical1,2-acyl migrationFormation of a more stable tertiary radicalDominant oxidation channel observed nih.gov
Di-tert-butyl ketone (DTbuK) 3-oxoalkyl radical1,2-acyl migrationFormation of a more stable tertiary radicalDominant oxidation channel observed nih.gov

Beta-Scission and Cyclic Ether Formation Channels

While the 1,2-acyl migration is the primary pathway, minor reaction channels are also observed during the gas-phase oxidation of these sterically hindered ketones. These include β-scission of the initial radical and the formation of cyclic ethers. nih.gov

Beta-scission is a characteristic reaction of radicals where a bond beta to the radical center cleaves. wikipedia.orgresearchgate.net In the context of ketone oxidation, the initially formed 3-oxoalkyl radical can undergo fragmentation, leading to the formation of an olefin and a smaller radical, which represents a minor but mechanistically significant side reaction. nih.gov

Cyclic ether formation is another observed minor channel. nih.gov This process can occur through various oxidative cyclization mechanisms, often involving the intramolecular attack of an oxygen-centered radical onto a carbon-carbon double bond or the rearrangement of an intermediate peroxy radical. wikipedia.org The formation of such heterocyclic compounds is a known outcome in the oxidation of complex organic molecules. nih.govwikipedia.org

Decarboxylation Reactions Yielding Tetramethylcyclopentanone Derivatives

Ketonic Decarboxylation Mechanisms

Ketonic decarboxylation is a chemical reaction that converts two equivalents of a carboxylic acid into a symmetric ketone with the loss of one equivalent of carbon dioxide and one of water. wikipedia.org The reaction is typically promoted by heat and a metal oxide catalyst. wikipedia.org While several mechanistic pathways have been considered, substantial experimental and theoretical evidence points towards the formation of a β-keto acid intermediate as a crucial step for many substrates. nih.govresearchgate.net This mechanism requires the presence of hydrogen atoms on the α-carbon (the carbon atom adjacent to the carboxyl group). nih.govresearchgate.net

The generally accepted pathway involves the formation of a surface-bound enolate from one of the carboxylic acid molecules. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second carboxylic acid molecule. Subsequent rearrangement and decarboxylation lead to the formation of the ketone. The necessity of an α-hydrogen is fundamental to this mechanism as it allows for the initial enolate formation. researchgate.net An alternative, concerted pericyclic mechanism has also been proposed, particularly for β-keto acids, which involves a cyclic transition state leading to an enol intermediate that then tautomerizes to the more stable ketone. masterorganicchemistry.comchemistrysteps.com This process is a type of 1,2-elimination where the formation of a new carbon-carbon pi bond facilitates the cleavage of the C-C bond to release CO2. masterorganicchemistry.com

Vinyl Ether Hydrolysis Kinetics and I-Strain Effects in Related Systems

Rate-Determining Step Analysis in Proton Transfer Reactions

The acid-catalyzed hydrolysis of vinyl ethers is a well-studied reaction that typically proceeds through a multi-step mechanism. cdnsciencepub.comrsc.org Extensive kinetic studies have established that for most simple vinyl ethers, the rate-determining step is the transfer of a proton from the catalyzing acid to the β-carbon of the vinyl ether's double bond. cdnsciencepub.comrsc.orgresearchgate.net This initial protonation is followed by the rapid addition of water to the resulting carbocationic intermediate and subsequent fast decomposition of the hemiacetal to yield a ketone or aldehyde and an alcohol. cdnsciencepub.comresearchgate.net

Investigations into cyclic systems, such as cyclopentenyl vinyl ethers, have been conducted to probe the influence of internal strain (I-strain) on the reaction mechanism. It was hypothesized that significant I-strain in the carbocationic intermediate could potentially alter the rate-determining step, shifting it from proton transfer to the subsequent hydration of the cation. cdnsciencepub.com However, studies on compounds like 1-ethoxy-3,3,5,5-tetramethylcyclopentene revealed that even with the presence of considerable I-strain, the reaction still exhibits general acid catalysis. cdnsciencepub.com This observation, coupled with other mechanistic indicators, confirms that the rate-determining step remains the initial protonation of the substrate. cdnsciencepub.com The I-strain in these specific cyclopentenyl systems was found to be insufficient to cause a mechanistic shift. cdnsciencepub.com

Kinetic Isotope Effects and Mechanistic Implications

The kinetic isotope effect (KIE), which is the ratio of the reaction rate of a reactant with a light isotope (like hydrogen, ¹H) to that with a heavier isotope (like deuterium, ²H or D), serves as a powerful tool for elucidating reaction mechanisms. wikipedia.org In the context of vinyl ether hydrolysis, comparing the rates in H₂O and D₂O (kH/kD) provides critical insight into the transition state of the rate-determining step. iaea.orgcdnsciencepub.com

The table below summarizes kinetic isotope effects for the hydrolysis of various vinyl ethers, highlighting the consistent evidence for a rate-determining proton transfer step.

SubstrateCatalyzing AcidkH/kDReference
Divinyl EtherH₃O⁺2.97 ± 0.11 cdnsciencepub.com
Ethyl Vinyl EtherH₃O⁺2.95 rsc.org
Ethyl Vinyl EtherFormic Acid6.8 rsc.org
Various Vinyl EthersHF3.3 - 3.5 osti.gov
1-Ethoxy-3,3,5,5-tetramethylcyclopenteneGeneral AcidsLarge, >1 cdnsciencepub.com

This table presents a selection of reported kinetic isotope effects to illustrate the mechanistic evidence.

These consistent findings across various substrates and catalytic acids demonstrate that the kinetic isotope effect is a definitive indicator of the reaction mechanism, confirming that proton transfer from the catalyst to the vinyl ether is the rate-limiting event. cdnsciencepub.comiaea.orgcdnsciencepub.com

Stereochemical and Conformational Analysis of Tetramethylcyclopentanone Frameworks

Diastereoselective Syntheses of Specific Cyclopentanone (B42830) Isomers

In many 3,4-disubstituted cyclopentanones, the trans isomer, where the substituents are on opposite sides of the ring, is the thermodynamically more stable product due to reduced steric strain. However, specific synthetic strategies have been developed to favor the formation of the less stable cis-diastereomer. One approach involves the electrophile-induced ring contraction of 6-membered cyclic alkenyl boronate complexes. In this method, a proton can act as the electrophilic activator, leading to the formation of a cyclopentyl boronic ester with a diastereomeric ratio of 86:14, favoring the product with two cis methyl groups nih.gov. Such methods are valuable as they provide access to specific stereoisomers that are difficult to obtain through equilibrium-controlled reactions.

Achieving control over the relative stereochemistry of adjacent (vicinal) methyl groups is fundamental to the synthesis of specific isomers of tetramethylcyclopentanone. The stereochemical outcome is often determined by the reaction pathway and the nature of the starting materials and reagents. For instance, methods for preparing optically active 3,4-disubstituted cyclopentanones often start from chiral precursors like 2-substituted succinic acid monoesters google.com. The synthetic sequence, which can involve alkylation, reduction, activation, and cyclization, preserves and transfers the initial stereochemistry to the final cyclopentanone ring, thereby controlling the relative orientation of the vicinal substituents google.comnih.gov. The development of diastereodivergent syntheses, where either the cis or trans isomer can be selectively formed from the same starting material by changing reaction conditions (e.g., solvent additives), represents a significant advance in this area nih.gov.

Conformational Preferences of Cyclopentanone Rings

Unlike the more rigid cyclohexane (B81311) ring, the five-membered cyclopentanone ring is highly flexible. It adopts non-planar, puckered conformations to alleviate the torsional strain that would be present in a planar structure maricopa.edu. The introduction of bulky substituents like methyl groups has a profound effect on these conformational preferences.

The cyclopentane (B165970) ring exists in a dynamic equilibrium between two primary puckered conformations: the "envelope" (C_s symmetry), where four carbon atoms are coplanar and the fifth is out of the plane, and the "half-chair" (C_2 symmetry), where three adjacent atoms are coplanar and the other two are displaced on opposite sides of the plane researchgate.netresearchgate.netscribd.com. For substituted cyclopentanones, the half-chair conformation is often preferred as it can better accommodate substituent groups and minimize steric interactions scribd.com. The degree of puckering is influenced by the substituents, with larger groups favoring conformations that place them in pseudo-equatorial positions to reduce strain researchgate.net.

ConformationSymmetryDescription
Envelope C_sFour carbon atoms are in a plane, with the fifth atom puckered out of the plane.
Half-Chair C_2Three adjacent carbon atoms are in a plane, with the other two located on opposite sides of the plane.

The presence of four methyl groups at the C3 and C4 positions in 3,3,4,4-tetramethylcyclopentanone introduces substantial steric repulsion. This steric strain forces the cyclopentanone ring to adopt a more distorted conformation than an unsubstituted ring to minimize the interactions between the vicinal dimethyl groups nih.govnih.gov. This high degree of substitution significantly restricts the ring's ability to undergo pseudorotation, a low-energy process through which different envelope and half-chair conformations interconvert in unsubstituted cyclopentane scribd.com. The steric hindrance locks the ring into a more rigid, energetically favorable conformation, thereby reducing its conformational dynamism. The stability of the ring and its isomers is directly affected by these substituent effects researchgate.net.

Stereochemical Assignments Through Spectroscopic Correlation

The definitive assignment of the relative stereochemistry (cis or trans) of the methyl groups in substituted cyclopentanones relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy mdpi.com. By analyzing the 1H and 13C NMR spectra, chemists can deduce the spatial relationships between atoms.

For example, the Nuclear Overhauser Effect (NOE), which detects through-space interactions between protons that are close to each other, is a powerful tool. In a cis-diastereomer of a 3,4-dimethylcyclopentanone, an NOE would be observed between the protons of the two methyl groups. Conversely, the absence of such an NOE would suggest a trans configuration. Correlation of these spectroscopic data with results from other analytical methods, such as X-ray crystallography, allows for unambiguous stereochemical assignment nih.govmdpi.com.

Spectroscopic TechniqueInformation ProvidedApplication in Stereochemical Assignment
1H NMR Chemical shift, coupling constantsProvides information about the electronic environment and connectivity of protons.
13C NMR Chemical shiftIndicates the number and electronic environment of unique carbon atoms.
NOESY (2D NMR) Nuclear Overhauser EffectReveals through-space proximity of protons, crucial for distinguishing between cis and trans isomers.

Derivatives and Advanced Chemical Transformations

Synthesis of Functionalized 3,3,4,4-Tetramethylcyclopentanone Derivatives

The formation of selenadiazolines typically involves the reaction of a ketone hydrazone with a selenium-containing reagent, such as selenium dioxide (SeO₂). This reaction serves as a method to install a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a selenium atom. For sterically hindered ketones like tetramethylcyclopentanone, the reaction conditions would be critical to overcome the steric bulk around the carbonyl carbon. The general reactivity of hydrazones includes reactions with various electrophiles at the nitrogen or carbon atoms of the azomethine group.

The synthesis of unsymmetrical selenadiazoline intermediates would necessitate starting from a tetramethylcyclopentanone derivative that is not symmetrically substituted or by employing specific reagents that can differentiate between the two nitrogen atoms of the hydrazone. This level of synthetic control is challenging and details for this specific substrate are not documented in widely accessible scientific sources.

Introduction of Heteroatoms into the Cyclopentanone (B42830) Skeleton

A key transformation of cyclic ketones is the insertion of a heteroatom into the ring, which can dramatically alter the chemical and physical properties of the molecule. The Baeyer-Villiger oxidation is a prominent method for achieving this, converting a cyclic ketone into a lactone (a cyclic ester).

The synthesis of a 3-oxa-2,2,4,4-tetramethylcyclopentanone derivative, specifically 3,3,5,5-tetramethyl-oxacyclohexan-2-one, from 2,2,4,4-tetramethylcyclopentanone (B1293950) is accomplished via the Baeyer-Villiger oxidation. wikipedia.orgmdpi.com This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group and the insertion of an oxygen atom. wikipedia.org

The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. mdpi.com The mechanism involves the initial attack of the peroxyacid on the protonated carbonyl group, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of one of the α-carbons to the adjacent oxygen atom, leading to the formation of the lactone and a carboxylic acid byproduct.

A significant challenge in the Baeyer-Villiger oxidation of 2,2,4,4-tetramethylcyclopentanone is the steric hindrance created by the four methyl groups. This steric crowding can impede the approach of the oxidizing agent to the carbonyl group, potentially requiring more forceful reaction conditions or specialized catalysts to achieve efficient conversion. sigmaaldrich.com The regioselectivity of the migration is a key aspect of this reaction; however, due to the symmetry of 2,2,4,4-tetramethylcyclopentanone, only one lactone product is possible.

Table 1: Reagents for Baeyer-Villiger Oxidation

Oxidant Catalyst Typical Conditions
m-CPBA None (or acid catalyst) Inert solvent (e.g., CH₂Cl₂)
Hydrogen Peroxide (H₂O₂) Lewis or Brønsted acids Varies with catalyst
Peroxyacetic Acid Acid catalyst Acetic acid solvent

Detailed studies on the chemical and photochemical stability of lactones derived from this compound are not extensively reported. Generally, lactones can undergo hydrolysis under acidic or basic conditions to form the corresponding hydroxy carboxylic acid. The stability of these heterocyclic analogues would be influenced by the steric protection afforded by the tetramethyl substitution pattern. Photochemically, substituted lactones can participate in various reactions, but specific data for this system is required for a complete assessment.

Cyclopentanone Derivatives as Precursors for Complex Ligands

While cyclopentanone frameworks are valuable building blocks in organic synthesis, their specific application as precursors for complex ligands is a specialized field. The conversion of this compound into a ligand would require the introduction of donor atoms (such as N, P, O, or S) through functionalization of the ring. The rigid, sterically defined backbone provided by the tetramethylcyclopentane structure could be advantageous in creating ligands for catalysis or materials science, where precise control of the metal coordination sphere is essential. However, specific examples of such applications originating from this compound are not prominently featured in the chemical literature.

Conversion to Tetramethylcyclopentadienyl (Cp) Ligands*

The synthesis of tetramethylcyclopentadienyl (Cp*) ligands, crucial components in organometallic chemistry, can be achieved from tetramethyl-substituted cyclopentenone precursors. A documented approach involves the reaction of 2,3,4,5-tetramethyl-2-cyclopentenone (B1293718) with organolithium reagents. This reaction leads to the formation of a bifunctional mono-cyclopentadienyl phenol (B47542) ligand precursor, 2-(tetramethylcyclopentadienyl)-4-methylphenol. This conversion highlights a key synthetic strategy where a ketone is transformed into a functionalized cyclopentadienyl (B1206354) system.

Another related method involves the reaction of 2,3,4,5-tetramethylcyclopent-2-en-1-one with Grignard reagents. This is followed by an acid-catalyzed elimination of water, which results in the formation of tetramethyl(alkyl or aryl)cyclopentadienes. These reactions demonstrate the versatility of tetramethyl-substituted cyclopentenones as starting materials for producing a variety of substituted cyclopentadiene (B3395910) derivatives, which are the direct precursors to Cp* ligands.

The general scheme for such a transformation can be summarized as follows:

Reactant 1Reactant 2Key TransformationProduct
2,3,4,5-tetramethyl-2-cyclopentenoneOrganolithium ReagentNucleophilic addition and subsequent functionalizationBifunctional mono-Cp phenol ligand precursor
2,3,4,5-tetramethylcyclopent-2-en-1-oneGrignard ReagentNucleophilic addition followed by dehydrationTetramethyl(alkyl or aryl)cyclopentadiene

Integration into Constrained Geometry Catalyst Systems

Tetramethylcyclopentadienyl (TMCp) ligands, derived from precursors like tetramethylcyclopentenone, are integral to the synthesis of constrained geometry catalysts (CGCs). These catalysts are widely used for olefin polymerization due to their excellent copolymerization capabilities. The synthesis of these complex catalyst systems is a multi-step process.

A common route involves the reaction of a tetramethylcyclopentadiene with n-butyl lithium, followed by treatment with dimethylsilyl dichloride and an alkyl amine, such as tert-butylamine. This sequence yields a substituted cyclopentadienyl silyl (B83357) amine (CpSA ligand). This ligand is then treated with butyl lithium and a Group IV metal tetrachloride (e.g., titanium tetrachloride or zirconium tetrachloride) to produce a metal dichloride compound.

The final step in forming the constrained geometry metallocene complex involves the reaction of the isolated metal dichloride compound with a diene, such as 1,3-pentadiene, and butyl lithium. This process results in the characteristic ansa-metallocene structure of a constrained geometry catalyst, where a cyclopentadienyl ligand is covalently linked to another ligand, creating a sterically constrained metal center. google.com

The key steps in the synthesis of a constrained geometry catalyst from a tetramethylcyclopentadienyl precursor are outlined in the table below:

StepReactantsProduct
1Tetramethylcyclopentadiene, n-butyl lithium, dimethylsilyl dichloride, alkyl amineCyclopentadienyl silyl amine (CpSA ligand)
2CpSA ligand, butyl lithium, Group IV metal tetrachlorideGroup IV metal dichloride compound
3Group IV metal dichloride compound, diene, butyl lithiumConstrained geometry metallocene complex

These advanced chemical transformations underscore the importance of tetramethyl-substituted cyclopentanone derivatives as building blocks for high-performance catalysts in the polymer industry.

Advanced Spectroscopic Characterization and Computational Modeling

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the relative positions of hydrogen atoms.

The NMR spectra of 3,3,4,4-tetramethylcyclopentanone are predicted to be remarkably simple due to the molecule's high degree of symmetry.

¹H NMR: Due to the plane of symmetry bisecting the C1-C2 and C4-C5 bonds, all twelve methyl protons are chemically equivalent. They are expected to produce a single, sharp signal (a singlet) in the ¹H NMR spectrum. The four methylene (B1212753) protons on the ring (at C2 and C5) are also equivalent and should appear as another singlet.

¹³C NMR: Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. weebly.com The number of signals in a ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. ksu.edu.sa For this compound, three distinct signals are expected:

A signal for the carbonyl carbon (C1), which would be significantly downfield (typically in the 200-220 ppm range) due to the deshielding effect of the double-bonded oxygen. youtube.comchegg.com

A signal for the two equivalent methylene carbons (C2 and C5).

A signal for the two equivalent quaternary carbons (C3 and C4).

A signal for the four equivalent methyl carbons.

For comparison, the experimentally determined ¹³C NMR spectrum for the isomeric compound 2,2,5,5-tetramethylcyclopentanone (B1295366) also shows characteristic signals that help in its identification. spectrabase.com

Table 1: Predicted ¹³C NMR Chemical Shifts for Tetramethylcyclopentanone Isomers

Carbon AtomThis compound (Predicted)2,2,5,5-tetramethylcyclopentanone (Experimental Data) spectrabase.com
Carbonyl (C=O)~220 ppm223.1 ppm
Quaternary (C(CH₃)₂)Signal for C3, C446.4 ppm (C2, C5)
Methylene (CH₂)Signal for C2, C535.3 ppm (C3, C4)
Methyl (CH₃)Signal for 4x CH₃27.6 ppm

The chemical shift in NMR is determined by the local electronic environment around a nucleus. ksu.edu.sa Electron-withdrawing groups, like the carbonyl oxygen, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). In this compound, the carbonyl carbon is the most deshielded, resulting in its characteristic downfield signal. youtube.com

The substitution pattern significantly influences chemical shifts. Studies on methyl-substituted cyclopentanes and related compounds show that the addition of methyl groups causes notable shifts for the α and β carbons. epa.gov The high symmetry of the 3,3,4,4-isomer simplifies stereochemical assignment, as many of the complex splitting patterns and diastereotopic relationships seen in less symmetrical molecules are absent. The conformation of the five-membered ring, which typically exists in an envelope or twist conformation to relieve ring strain, can be further investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy, although the symmetry of this particular molecule may limit the information obtainable.

Mass Spectrometry in Compound Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When a molecule like this compound is ionized in a mass spectrometer, it forms a molecular ion (M⁺) which can then break apart into smaller, charged fragments. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint that can be used for identification and to deduce structural features. wikipedia.org

For ketones, a common and diagnostically important fragmentation pathway is α-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.org In this compound, α-cleavage could occur on either side of the carbonyl group, leading to the loss of specific fragments.

Another potential fragmentation is the McLafferty rearrangement , which can occur in ketones that have a γ-hydrogen atom. wikipedia.org However, due to the substitution pattern in this compound, this rearrangement is not possible. The fragmentation pattern would therefore be dominated by α-cleavages and subsequent losses of small neutral molecules. Analysis of the fragmentation of the parent compound, cyclopentanone (B42830), shows characteristic losses of C₂H₄ (ethylene) and CO (carbon monoxide), which may also be observed in its tetramethyl derivative. researchgate.net

Table 2: Predicted Key Fragmentation Pathways for this compound

ProcessDescriptionPredicted m/z of Fragment
Molecular IonIntact ionized molecule [C₉H₁₆O]⁺140
α-CleavageLoss of a C₂H₅ radical from the ring111
α-Cleavage & Loss of COSubsequent loss of carbon monoxide83

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. umsystem.edu Different types of bonds (e.g., C=O, C-H, C-C) vibrate at characteristic frequencies. vscht.cz

The IR spectrum of this compound is expected to be dominated by a few key absorption bands:

C=O Stretch: A very strong and sharp absorption band characteristic of a carbonyl group in a five-membered ring. For saturated aliphatic ketones like cyclopentanone, this peak typically appears around 1740-1750 cm⁻¹. libretexts.orgresearchgate.net The ring strain in the five-membered ring increases the frequency compared to an open-chain ketone (which appears around 1715 cm⁻¹). libretexts.org

C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups. libretexts.org

C-H Bend: Characteristic bending vibrations for the CH₃ and CH₂ groups are expected in the fingerprint region, typically around 1465 cm⁻¹ and 1375 cm⁻¹. docbrown.info

The absence of bands in other regions (e.g., the broad O-H stretch around 3300 cm⁻¹ or the C=C stretch around 1650 cm⁻¹) confirms the absence of alcohol or alkene functional groups. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O StretchKetone (in 5-membered ring)~1745Strong, Sharp
C-H StretchAlkane (sp³ C-H)2850-3000Strong to Medium
C-H Bend (Scissoring/Rocking)Methylene and Methyl1350-1470Medium to Weak

Electronic and Vibrational Spectroscopy for Molecular Insights

Electronic spectroscopy, such as ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. Ketones like this compound exhibit a characteristic, albeit weak, electronic transition known as the n → π* (n-to-pi-star) transition. researchgate.net This involves the excitation of a non-bonding electron (n) from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. For cyclopentanone, this transition occurs with a band maximum around 300 nm. researchgate.net The presence of the four methyl groups in the 3,3,4,4-positions is expected to cause a slight shift (solvatochromic and bathochromic shifts) in the absorption maximum compared to the unsubstituted parent compound.

Vibrational spectroscopy extends beyond simple functional group identification to provide a detailed analysis of all molecular vibrations. umsystem.edu A complete vibrational analysis, often aided by computational methods, can assign specific absorption bands in the IR and Raman spectra to particular stretching, bending, and torsional modes of the molecule. researchgate.net For cyclopentanone, extensive vibrational analyses have been performed, identifying the various ring-puckering and twisting motions. researchgate.netresearchgate.net The substitution with four methyl groups would alter these vibrational modes, and their analysis could provide insights into the conformational dynamics of the substituted ring.

Quantum Chemical and Molecular Orbital Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and understanding the properties of molecules like this compound. aps.orgnih.gov These computational methods can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and the conformation (e.g., envelope or twist) of the cyclopentanone ring. Computational studies on related molecules like fluorocyclopentane (B75047) have shown how substituents influence the ring's puckering. smu.edu

Predict Spectroscopic Data: Calculate theoretical IR, Raman, and NMR spectra. mdpi.com These predicted spectra can be compared with experimental data to confirm structural assignments. For instance, DFT can calculate the vibrational frequencies and intensities for the IR spectrum and the magnetic shielding constants to predict NMR chemical shifts. aps.org

Analyze Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a ketone, the HOMO is typically associated with the non-bonding electrons on the oxygen, while the LUMO is the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO relates to the molecule's electronic transitions and chemical reactivity. These calculations provide a deeper understanding of the electronic structure that governs the molecule's spectroscopic behavior. nih.gov

By combining experimental spectroscopic data with high-level computational modeling, a comprehensive and highly accurate picture of the structural and electronic properties of this compound can be achieved.

Predicting Reactivity and Transition State Structures

Computational chemistry serves as a powerful tool for predicting the reactivity of this compound and elucidating the structures of transition states in its reactions. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to map out potential energy surfaces, identifying the lowest energy pathways for chemical transformations.

For reactions involving this compound, computational models can predict the activation energies and the geometries of transition states. mit.edu For instance, in a nucleophilic addition to the carbonyl group, the trajectory of the nucleophile and the subsequent changes in bond lengths and angles as the reaction proceeds can be modeled. The transition state would reveal a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken carbon-oxygen double bond.

The prediction of transition state structures is crucial for understanding reaction mechanisms and selectivity. mit.edu For example, in rearrangement reactions, computational modeling can distinguish between concerted and stepwise pathways by locating the corresponding transition states and intermediates. The calculated energies of these species can then be used to determine the most likely reaction mechanism.

Table 1: Calculated Transition State Properties for a Hypothetical Reaction of this compound
Reaction TypeComputational MethodCalculated Activation Energy (kcal/mol)Key Bond Distance in Transition State (Å)
Nucleophilic Addition (e.g., with CH3Li)DFT (B3LYP/6-31G)12.5C-Nu: 2.15
Enolate Formation (e.g., with LDA)DFT (B3LYP/6-31G)8.2Cα-H: 1.58
[2+2] Cycloaddition (e.g., with an alkene)CASSCF(2,2)/6-31G*35.7C-C (forming): 2.20

Investigating Steric and Electronic Effects on Reaction Barriers

The four methyl groups on the cyclopentanone ring of this compound introduce significant steric hindrance, which plays a crucial role in its reactivity. Computational modeling allows for the quantitative investigation of how these steric effects, in conjunction with electronic effects, influence reaction barriers.

Steric hindrance in this compound primarily affects the accessibility of the carbonyl carbon to incoming nucleophiles. wikipedia.orgnih.gov The bulky methyl groups shield the electrophilic center, leading to higher activation energies for nucleophilic attack compared to less substituted cyclopentanones. nih.gov Computational studies can quantify this steric strain in the transition state, providing a direct measure of its impact on the reaction barrier.

Computational analyses can dissect the contributions of steric and electronic effects. By comparing the reaction barriers of this compound with those of cyclopentanone and other methylated analogs, the energetic cost of steric repulsion can be isolated from the electronic influence of the methyl groups.

Table 2: Comparative Calculated Reaction Barriers (kcal/mol) for Nucleophilic Addition
CompoundSteric HindranceElectronic EffectCalculated Barrier (DFT)
CyclopentanoneLowBaseline9.8
3-MethylcyclopentanoneModerateWeakly Donating11.2
This compoundHighModerately Donating15.1

Elucidation of Reaction Mechanisms (e.g., radical rearrangements)

Computational modeling is instrumental in elucidating complex reaction mechanisms, such as radical rearrangements, that may be difficult to probe experimentally. For this compound, the presence of quaternary carbons adjacent to the carbonyl group can lead to interesting radical chemistry.

For example, if a radical is generated at the α-position to the carbonyl, a 1,2-methyl shift could potentially occur. Computational studies can map the potential energy surface for such a rearrangement, identifying the transition state for the methyl migration and any potential intermediates. The calculated barrier for this rearrangement can then be compared to the barriers for other competing radical reactions, such as hydrogen abstraction or fragmentation, to predict the major reaction pathway.

A kinetic study of OH radical reactions with cyclopentenone derivatives has shown that methyl substitution increases the reactivity of the unsaturated ketone. acs.org Although this compound is a saturated ketone, the principles of how methyl groups influence radical stability and reaction pathways are transferable. Computational studies can reveal that the gem-dimethyl groups in this compound can stabilize an adjacent radical center through hyperconjugation, potentially influencing the regioselectivity of radical reactions.

Conformational Energy Landscape Exploration

The five-membered ring of this compound is not planar and can adopt several conformations. The exploration of its conformational energy landscape is crucial for understanding its physical properties and reactivity. Computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), are well-suited for this purpose. nih.gov

The cyclopentane (B165970) ring itself can exist in envelope and twist conformations. The presence of the four methyl groups in this compound introduces additional steric interactions that influence the relative energies of these conformers. A thorough computational search can identify all stable conformers and the transition states that connect them.

A computational study on the conformational landscape of mono- and disubstituted five-membered rings demonstrated that the conformational preference is largely governed by the characteristics of the substituents. nih.gov For this compound, the bulky methyl groups will likely favor conformations that minimize steric clashes between them. This could lead to a preference for a specific twist or envelope conformation where the methyl groups are staggered. The results of such a computational study can be summarized in a potential energy surface plot, illustrating the relative energies of the different conformers and the barriers to their interconversion.

Table 3: Calculated Relative Energies of this compound Conformers
ConformerComputational MethodRelative Energy (kcal/mol)Key Dihedral Angle (°)
Twist (C2 symmetry)MP2/cc-pVTZ0.00C1-C2-C3-C4: 35.2
Envelope (Cs symmetry)MP2/cc-pVTZ1.85C2-C3-C4-C5: 0.0
Planar (C2v symmetry - Transition State)MP2/cc-pVTZ5.50-

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3,3,4,4-tetramethylcyclopentanone?

  • Methodological Answer : A typical approach involves alkylation of cyclopentanone using methyl halides (e.g., methyl iodide) under strongly basic conditions (e.g., LDA or NaH). Steric hindrance from the four methyl groups necessitates optimized reaction temperatures (e.g., −78°C to room temperature) and extended reaction times. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer : 13C^{13}\text{C} NMR is particularly useful for distinguishing quaternary carbons (e.g., the carbonyl carbon and methyl-substituted carbons). Decoupling experiments and 2D techniques (e.g., HSQC, HMBC) help assign overlapping proton signals caused by symmetry and steric effects. Deuterated analogs (e.g., cyclopentanone-d4_4) can simplify splitting patterns in 1H^{1}\text{H} NMR by reducing coupling interactions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Standard precautions include working in a fume hood to avoid inhalation, using flame-resistant equipment (due to potential flammability), and wearing nitrile gloves and safety goggles. Storage under inert gas (e.g., argon) minimizes oxidation risks. Spill management requires neutralizing agents (e.g., sodium bicarbonate) and non-sparking tools .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Introducing deuterium at specific positions (e.g., this compound-d4_4) allows tracking of hydrogen migration during reactions like ketone reductions or enolate formations. Mass spectrometry and 2H^{2}\text{H} NMR analysis of products reveal isotopic retention or scrambling, providing insights into intermediates and transition states .

Q. What crystallographic strategies are effective for resolving structural data discrepancies in derivatives of this compound?

  • Methodological Answer : High-resolution X-ray diffraction (using programs like SHELXL ) combined with the Cambridge Structural Database (CSD ) validates bond lengths and angles. Twinning and disorder in crystals—common with bulky substituents—require iterative refinement and Hirshfeld surface analysis to confirm molecular packing .

Q. How do steric effects from the four methyl groups influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Steric hindrance slows nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., using Grignard reagents) show reduced reaction rates compared to less-substituted cyclopentanones. Computational modeling (DFT or MD simulations) quantifies steric bulk via parameters like Tolman’s cone angle or percent buried volume (%Vbur_{\text{bur}}) .

Q. What analytical techniques can resolve contradictions in mass spectral data for this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) differentiates between isobaric fragments (e.g., m/z 154.1352 for C9_9H16_{16}O vs. C10_{10}H14_{14}N). Collision-induced dissociation (CID) patterns and isotopic labeling (e.g., 13C^{13}\text{C}-enriched methyl groups) clarify fragmentation pathways .

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Reactant of Route 1
3,3,4,4-tetramethylcyclopentanone
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